molecular formula C10H15NO2 B13636384 (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol

Katalognummer: B13636384
Molekulargewicht: 181.23 g/mol
InChI-Schlüssel: TYCAIPYOFMZYLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol: is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.2316 g/mol This compound features a cyclobutyl ring attached to an aminomethyl group and a furan ring attached to a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction, where an amine reacts with a suitable electrophile.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often involving a palladium-catalyzed cross-coupling process.

    Methanol Group Addition: The final step involves the addition of a methanol group to the furan ring, typically through a hydroxymethylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Wirkmechanismus

The mechanism of action of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-(Aminomethyl)cyclopropyl)(furan-2-yl)methanol: Features a cyclopropyl ring instead of a cyclobutyl ring.

    (1-(Aminomethyl)cyclopentyl)(furan-2-yl)methanol: Features a cyclopentyl ring instead of a cyclobutyl ring.

    (1-(Aminomethyl)cyclohexyl)(furan-2-yl)methanol: Features a cyclohexyl ring instead of a cyclobutyl ring.

Uniqueness

The unique structural feature of (1-(Aminomethyl)cyclobutyl)(furan-2-yl)methanol is the presence of a cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C10H15NO2

Molekulargewicht

181.23 g/mol

IUPAC-Name

[1-(aminomethyl)cyclobutyl]-(furan-2-yl)methanol

InChI

InChI=1S/C10H15NO2/c11-7-10(4-2-5-10)9(12)8-3-1-6-13-8/h1,3,6,9,12H,2,4-5,7,11H2

InChI-Schlüssel

TYCAIPYOFMZYLU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(CN)C(C2=CC=CO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.